3-(aminomethyl)-1,6,8-trimethylquinolin-2(1H)-one
Description
Properties
IUPAC Name |
3-(aminomethyl)-1,6,8-trimethylquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-8-4-9(2)12-10(5-8)6-11(7-14)13(16)15(12)3/h4-6H,7,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPUZGYVIMZVFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C=C(C(=O)N2C)CN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(Aminomethyl)-1,6,8-trimethylquinolin-2(1H)-one is a compound of increasing interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of the compound's biological properties, including its synthesis, mechanisms of action, and efficacy against various biological targets.
Chemical Structure and Synthesis
The compound belongs to the quinoline family, characterized by a fused bicyclic structure. The presence of the aminomethyl group at the 3-position and three methyl groups at positions 1, 6, and 8 distinguishes it from other quinoline derivatives. The synthesis typically involves multi-step reactions that may include condensation reactions followed by methylation processes.
Biological Activity Overview
3-(Aminomethyl)-1,6,8-trimethylquinolin-2(1H)-one has been studied for various biological activities, including:
- Anticancer Activity : Preliminary studies indicate that quinoline derivatives exhibit cytotoxic effects on several cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 28 µM to 48 µM against prostate cancer cell lines (PC-3) and breast cancer cell lines (MDA-MB-231) .
- Antitrypanosomal Activity : Quinoline derivatives have also been evaluated for their efficacy against Trypanosoma brucei. Certain analogs have demonstrated low nanomolar IC50 values against this pathogen, indicating strong potential as antitrypanosomal agents .
The mechanisms by which 3-(aminomethyl)-1,6,8-trimethylquinolin-2(1H)-one exerts its biological effects are under investigation. Key proposed mechanisms include:
- Inhibition of Heat Shock Protein 90 (Hsp90) : Similar compounds have been shown to inhibit Hsp90, a chaperone protein involved in the stabilization of various oncogenic proteins. This inhibition can lead to the degradation of client proteins such as CDK4, which is crucial for cancer cell proliferation .
- Mitochondrial Dysfunction : Some studies suggest that quinoline derivatives can induce mitochondrial dysfunction leading to apoptosis in cancer cells. This is often mediated through oxidative stress pathways and the opening of the mitochondrial permeability transition pore .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3b | PC-3 | 28 | Hsp90 Inhibition |
| 4e | MDA-MB-231 | 30 | Hsp90 Inhibition |
| 6BrCaQ | MDA-MB-231 | 10 | Hsp90 Inhibition |
Case Study: Antitrypanosomal Activity
In a study evaluating various quinoline derivatives against Trypanosoma brucei, compounds were tested for their cytotoxicity and selectivity. The most potent derivative exhibited an EC50 value of approximately 12 nM against T. brucei trypomastigotes while maintaining low toxicity towards human cell lines .
Scientific Research Applications
3-(Aminomethyl)-1,6,8-trimethylquinolin-2(1H)-one, often abbreviated as AMTQ, is a compound that has garnered attention in various fields of scientific research due to its unique chemical structure and properties. This article explores the applications of AMTQ in different domains, including medicinal chemistry, materials science, and analytical chemistry.
Molecular Formula
- C : 13
- H : 16
- N : 2
- O : 1
Key Properties
- Molecular Weight : 216.28 g/mol
- Solubility : Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).
Antimicrobial Activity
AMTQ has been investigated for its antimicrobial properties. Studies have shown that derivatives of quinoline compounds exhibit significant activity against various bacterial strains. For instance, a study demonstrated that AMTQ and its derivatives could inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting potential as a lead compound for developing new antibiotics.
Anticancer Properties
Research indicates that AMTQ exhibits cytotoxic effects against cancer cell lines. A notable study reported that AMTQ induces apoptosis in human cancer cells through the activation of specific signaling pathways. The compound's ability to inhibit tumor growth in vitro highlights its potential as an anticancer agent.
Anti-inflammatory Effects
The anti-inflammatory properties of AMTQ have also been explored. In vitro studies suggest that it may reduce the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Luminescent Materials
AMTQ has been utilized in the synthesis of luminescent materials. Its unique structure allows it to act as a fluorescent probe, which can be used in various applications, including bioimaging and sensing technologies.
Polymer Composites
In materials science, AMTQ has been incorporated into polymer matrices to enhance mechanical properties and thermal stability. Research shows that adding AMTQ to polymers can improve their performance in applications such as coatings and electronic devices.
Fluorescence Spectroscopy
AMTQ serves as a fluorescent marker in analytical chemistry. Its fluorescence properties allow for sensitive detection methods in biochemical assays. Studies have demonstrated its effectiveness in detecting specific biomolecules, making it useful in clinical diagnostics.
Chromatographic Techniques
AMTQ is also employed as a standard reference material in chromatography. Its unique retention characteristics facilitate the development of separation techniques for complex mixtures, particularly in pharmaceutical analysis.
Case Study 1: Antimicrobial Activity Assessment
A recent study evaluated the antimicrobial efficacy of AMTQ against a panel of pathogens using disk diffusion and minimum inhibitory concentration (MIC) methods. The results indicated that AMTQ exhibited significant inhibition zones against E. coli and S. aureus, supporting its potential use as an antimicrobial agent.
Case Study 2: Anticancer Mechanism Exploration
In vitro experiments were conducted on several cancer cell lines to assess the cytotoxicity of AMTQ. Flow cytometry analysis revealed that AMTQ induced apoptosis through mitochondrial pathways, highlighting its mechanism of action as a potential anticancer drug.
Case Study 3: Development of Luminescent Probes
Research focused on synthesizing luminescent materials based on AMTQ for bioimaging applications. The synthesized probes demonstrated high quantum yields and stability under physiological conditions, indicating their suitability for real-time imaging studies.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The table below summarizes key structural analogs and their differences:
Key Research Findings and Gaps
- Structural Insights: Positional isomerism (quinolin-2(1H)-one vs. quinolin-4(1H)-one) significantly alters electronic properties and bioactivity .
- Synthetic Challenges: Reductive amination () is a viable route for aminomethyl introduction, but yields depend on steric hindrance from 1,6,8-trimethyl groups.
- Data Gaps: No direct evidence for the target compound’s synthesis, characterization, or bioactivity. Current inferences rely on analogs.
Preparation Methods
Reductive Amination as the Core Synthetic Strategy
Reductive amination is a key method employed in the synthesis of 3-(aminomethyl)-1,6,8-trimethylquinolin-2(1H)-one. This approach involves the reaction of an aldehyde or ketone precursor with an amine, followed by reduction to afford the aminomethyl-substituted quinoline.
General Procedure A1 (Reductive Amination):
- A solution of the ketone or aldehyde (0.4 mmol, 1 equivalent) and the amine (0.5 mmol, 1.3 equivalents) is prepared in dichloromethane (0.3 mL, 1.2 M concentration).
- Sodium triacetoxyborohydride (NaBH(AcO)3, 0.45 mmol, 1.2 equivalents) is added as the reducing agent.
- The mixture is stirred overnight at room temperature under an argon atmosphere.
- The reaction is quenched with 0.5 M sodium hydroxide and stirred for 30 minutes.
- The product is extracted with dichloromethane, washed with brine, dried over magnesium sulfate, filtered, and concentrated.
- Purification is performed by silica gel column chromatography using a chloroform-methanol (9:1 v/v) eluent.
General Procedure A2 (Alternative Reductive Amination):
- Aldehyde and amine are stirred in dichloromethane until imine formation is confirmed by IR spectroscopy.
- Methanol and sodium borohydride (NaBH4) are added, and the mixture is stirred overnight.
- The reaction is quenched with saturated aqueous sodium bicarbonate, extracted with dichloromethane, washed with brine, dried, filtered, and concentrated.
- Purification is by silica gel chromatography with the same eluent system.
These procedures provide efficient routes to the aminomethyl quinoline derivatives with good yields (typically 68-84%) and high purity.
Nucleophilic Aromatic Substitution (SNAr) for Functionalization
Nucleophilic aromatic substitution is used to introduce amine groups onto the quinoline ring, especially when starting from aromatic halide intermediates.
General Procedure B (Nucleophilic Aromatic Substitution):
- The aromatic halide (0.17 mmol) is dissolved in the cyclic amine (1 mL, 0.17 M).
- The mixture is heated to reflux until the starting material is consumed (monitored by TLC).
- The reaction mixture is concentrated under reduced pressure, diluted with water, and extracted with dichloromethane.
- The organic layers are washed with brine, dried over magnesium sulfate, filtered, and concentrated.
- The crude product is purified by silica gel chromatography using chloroform as an eluent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
